molecular formula C7H7BrClN3 B1470962 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride CAS No. 1984136-38-0

5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride

Cat. No.: B1470962
CAS No.: 1984136-38-0
M. Wt: 248.51 g/mol
InChI Key: SUXSFCQCBYUHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is a chemical compound that belongs to the class of triazolopyridines It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position on the triazolo[4,3-a]pyridine ring system

Biochemical Analysis

Biochemical Properties

5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been found to interact with enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are crucial in the signaling pathways of various cytokines and growth factors . The interaction between this compound and these enzymes involves binding to the active site, thereby inhibiting their activity and modulating downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as HeLa, A549, MCF-7, and HCT116 . The inhibition of JAK1 and JAK2 by this compound leads to reduced phosphorylation of downstream targets, affecting cell cycle progression and inducing apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation of tyrosine residues on these kinases . This inhibition disrupts the activation of downstream signaling molecules such as STAT proteins, which are involved in gene expression regulation. Additionally, this compound may influence other signaling pathways, contributing to its broad-spectrum biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain biological activity or be further processed for excretion. The interaction of this compound with metabolic enzymes can influence its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight. It tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications and targeting signals may further influence its localization to specific subcellular compartments, enhancing its efficacy in modulating cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of microwave-mediated, catalyst-free synthesis. For instance, a reaction involving 1 (1.0 equiv.) and 2 (2.0 equiv.) in dry toluene (1.5 mL) under microwave conditions at 140°C has been established . This method is eco-friendly and does not require the use of catalysts or additives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up for industrial applications, ensuring efficient and eco-friendly production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups under appropriate conditions.

  • **Oxidation and Reduction

Properties

IUPAC Name

5-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.ClH/c1-5-9-10-7-4-2-3-6(8)11(5)7;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXSFCQCBYUHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride
Reactant of Route 6
Reactant of Route 6
5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.